molecular formula C20H21N3O2 B2552208 3-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile CAS No. 2379952-12-0

3-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile

Cat. No.: B2552208
CAS No.: 2379952-12-0
M. Wt: 335.407
InChI Key: ZPZYSJTYTFAJMO-UHFFFAOYSA-N
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Description

3-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile is a complex organic compound that features a piperidine ring, a benzonitrile group, and a methylpyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzonitrile group, and the attachment of the methylpyridinyl moiety. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitrile groups to amines or to reduce other functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines.

Scientific Research Applications

3-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways involved depend on the context of its use. For example, in medicinal chemistry, the compound might inhibit or activate specific enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-15-5-2-9-19(22-15)25-14-17-7-4-10-23(13-17)20(24)18-8-3-6-16(11-18)12-21/h2-3,5-6,8-9,11,17H,4,7,10,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZYSJTYTFAJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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